molecular formula C10H14O2 B1614587 2-(3,5-Dimethylphenoxy)ethanol CAS No. 5960-05-4

2-(3,5-Dimethylphenoxy)ethanol

Cat. No.: B1614587
CAS No.: 5960-05-4
M. Wt: 166.22 g/mol
InChI Key: ZWOUWTVDUAXLPT-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)ethanol is an organic compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is characterized by the presence of an ethanol group attached to a 3,5-dimethylphenoxy moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenoxy)ethanol typically involves the reaction of 3,5-dimethylphenol with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the ethylene oxide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethylphenoxy)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(3,5-Dimethylphenoxy)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)ethanol involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular pathways and signaling mechanisms, contributing to its observed activities .

Comparison with Similar Compounds

  • 2-(4’-Chloro-3’,5’-dimethylphenoxy)ethanol
  • 3,5-xylyloxyacetic acid
  • Metaxalone

Comparison: 2-(3,5-Dimethylphenoxy)ethanol is unique due to its specific structural features and reactivity. Compared to similar compounds, it exhibits distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-5-9(2)7-10(6-8)12-4-3-11/h5-7,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOUWTVDUAXLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60307320
Record name Ethanol, 2-(3,5-dimethylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5960-05-4
Record name NSC190717
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-(3,5-dimethylphenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60307320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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